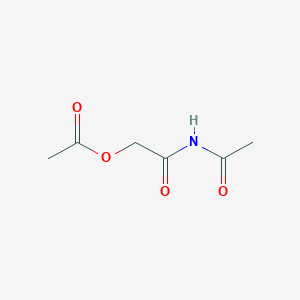![molecular formula C10H9N3OS3 B14489970 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 65489-64-7](/img/structure/B14489970.png)
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex chemical compound characterized by its unique structure and properties
Métodos De Preparación
The synthesis of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiazinan-5-yl derivative, followed by the introduction of the hydrazinylidene group. The final step involves the cyclization to form the cyclohexa-2,4-dien-1-one ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it has potential applications as a probe for studying enzyme activities and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it has industrial applications in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways involved in disease processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Compared to other similar compounds, 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one stands out due to its unique structure and properties. Similar compounds include other hydrazones and thiazinan derivatives, which may have different reactivity and applications. The uniqueness of this compound lies in its combination of the thiazinan-5-yl and cyclohexa-2,4-dien-1-one moieties, which confer specific chemical and biological activities.
Propiedades
Número CAS |
65489-64-7 |
|---|---|
Fórmula molecular |
C10H9N3OS3 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
5-[(2-hydroxyphenyl)diazenyl]-1,3-thiazinane-2,4-dithione |
InChI |
InChI=1S/C10H9N3OS3/c14-8-4-2-1-3-6(8)12-13-7-5-17-10(16)11-9(7)15/h1-4,7,14H,5H2,(H,11,15,16) |
Clave InChI |
WZUVOAMKRLUXBA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=S)NC(=S)S1)N=NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
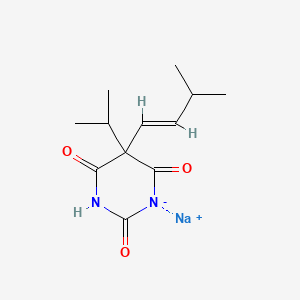
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
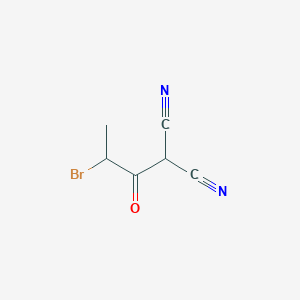
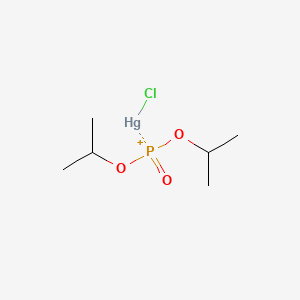

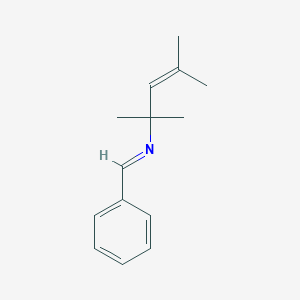
![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

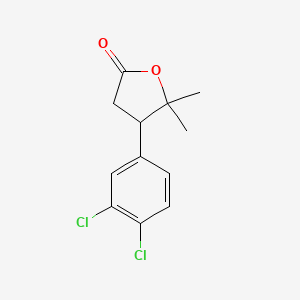
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
